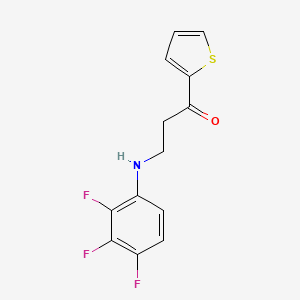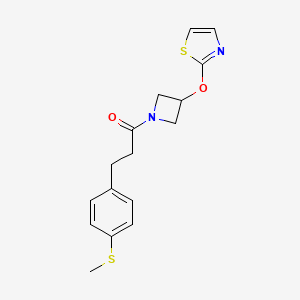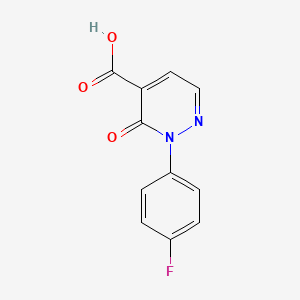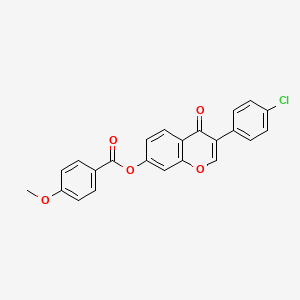
1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is primarily used for research purposes.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to be a potent inhibitor of the protein kinase BTK, which plays a crucial role in the activation of B cells and the production of antibodies. TAK-659 has also shown promising results in preclinical studies for the treatment of multiple myeloma, a type of blood cancer.
Wirkmechanismus
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme in the B cell receptor signaling pathway. This pathway is essential for the activation and proliferation of B cells, which play a crucial role in the immune response. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, leading to a reduction in the production of antibodies.
Biochemical and Physiological Effects
TAK-659 has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activation of B cells and the production of antibodies, leading to a reduction in inflammation and immune response. TAK-659 has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition. It is also relatively easy to synthesize and has a favorable pharmacokinetic profile. However, one limitation of TAK-659 is its potential for off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, which are characterized by an overactive immune response. TAK-659 may also have applications in the treatment of other types of cancer, such as lymphoma and leukemia. Future research should focus on optimizing the pharmacokinetic properties of TAK-659, as well as investigating its potential for combination therapy with other drugs.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of tert-butylthiomethylpiperidine with 1H-pyrrole-1-carboxylic acid followed by the addition of acetic anhydride. The resulting compound is then purified by column chromatography to obtain TAK-659 in its pure form.
Eigenschaften
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-16(2,3)20-13-14-8-4-5-11-18(14)15(19)12-17-9-6-7-10-17/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJXACOMMSDYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide](/img/structure/B2873950.png)
![1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2873951.png)


![6-(4-nitrophenyl)-2-pyridin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2873959.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)
![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)
![N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2873968.png)
![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)